

# GPR119 Agonists in the Clinical Arena: A Comparative Analysis Featuring DA-1241

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | DA-1241   |           |
| Cat. No.:            | B15605608 | Get Quote |

A deep dive into the clinical trial data of GPR119 agonists reveals a landscape of varied outcomes, with the novel agonist **DA-1241** demonstrating a promising profile for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). This guide provides a comparative meta-analysis of clinical trial data for **DA-1241** and other notable GPR119 agonists, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data.

G protein-coupled receptor 119 (GPR119) has been a target of interest for metabolic diseases due to its role in glucose homeostasis and incretin hormone secretion.[1][2] Agonism of GPR119 is expected to stimulate insulin secretion and the release of glucagon-like peptide-1 (GLP-1), offering a dual mechanism for managing type 2 diabetes and potentially other metabolic disorders.[1][2] While numerous GPR119 agonists have entered clinical development, many have been discontinued due to a lack of robust efficacy.[1][3] This comparative guide focuses on the clinical data of **DA-1241**, a novel GPR119 agonist, in the context of other key players in this class, including MBX-2982, DS-8500a, and AR231453.

## **Comparative Clinical Efficacy of GPR119 Agonists**

The clinical development of GPR119 agonists has seen mixed results. While preclinical studies have often shown promise, this has not always translated to significant efficacy in human trials. [1] **DA-1241**, however, has recently shown positive results in a Phase 2a trial for MASH, a condition for which there are currently no FDA-approved therapies.[4]



### **DA-1241: Promising Results in MASH**

A Phase 2a, multicenter, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of **DA-1241** in patients with presumed MASH.[5][6] The trial consisted of two parts: Part 1 assessed **DA-1241** as a monotherapy, while Part 2 investigated its efficacy in combination with sitagliptin, a DPP-4 inhibitor.[5]

Key findings from the 16-week treatment period include:

- Liver Enzymes: DA-1241 (100mg) demonstrated a statistically significant reduction in alanine transaminase (ALT) levels at weeks 4 and 8, with a near statistically significant reduction at week 16.[5][6] Similar trends were observed for aspartate aminotransferase (AST) and gamma-glutamyl transferase (GGT).[5]
- Liver Fat and Fibrosis: Significant improvements in the controlled attenuation parameter (CAP) score, a measure of liver fat, were seen with DA-1241 100mg.[5][6] When combined with sitagliptin, DA-1241 100mg also showed a statistically significant reduction in the FAST score, a non-invasive measure of fibrosis and inflammation.[5]
- Glycemic Control: DA-1241 led to statistically significant reductions in hemoglobin A1c (HbA1c).[5][7]
- Inflammatory Biomarkers: Preclinical data suggests DA-1241 has a positive effect on reducing liver inflammation.[4][8]

### Other GPR119 Agonists in Clinical Development

A number of other GPR119 agonists have been evaluated in clinical trials, primarily for type 2 diabetes.

MBX-2982: Phase 1 clinical trials of MBX-2982, a potent and selective GPR119 agonist, showed positive results in subjects with pre-diabetes.[9] It demonstrated dose-dependent reductions in glucose and increases in GLP-1 following a mixed meal.[10] In a multiple ascending dose study, MBX-2982 significantly reduced glucose excursions following a mixed meal and an oral glucose challenge.[9] However, its development appears to have stalled.
 [11]



- DS-8500a: This GPR119 agonist showed dose-dependent lowering of HbA1c in a 12-week, randomized, double-blind, placebo-controlled study in Japanese patients with type 2 diabetes.[12][13] At 50mg and 75mg doses, DS-8500a also significantly lowered fasting plasma glucose (FPG) and postprandial glucose.[12] Furthermore, it demonstrated favorable changes in lipid profiles, reducing total cholesterol, LDL-cholesterol, and triglycerides, while increasing HDL-cholesterol.[12][13] Despite these positive findings, the development of DS-8500a was discontinued.[1]
- AR231453: While AR231453 is a well-characterized GPR119 agonist in preclinical studies, detailed clinical trial data in humans is less readily available in the public domain.[14][15][16] Preclinical studies have shown its ability to stimulate β-cell replication and improve islet graft function in diabetic mice.[17] Early clinical trials were initiated, but like many others in its class, it did not progress to later stages.[11]

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from the clinical trials of **DA-1241**, MBX-2982, and DS-8500a.

Table 1: **DA-1241** Phase 2a MASH Trial Results (16 Weeks)



| Endpoint                       | DA-1241<br>50mg | DA-1241<br>100mg                  | DA-1241<br>100mg +<br>Sitagliptin<br>100mg | Placebo | p-value (vs.<br>Placebo)                    |
|--------------------------------|-----------------|-----------------------------------|--------------------------------------------|---------|---------------------------------------------|
| ALT Normalization (Odds Ratio) | 10.500          | -                                 | -                                          | -       | 0.0487[6]                                   |
| ALT Reduction (U/L) at Week 16 | -               | Near significant reduction[5] [6] | -                                          | -       | 0.0506[6]                                   |
| CAP Score<br>Improvement       | -               | Significant[5]<br>[6]             | Significant[5]                             | -       | 0.0308<br>(100mg) /<br>0.0452<br>(combo)[6] |
| FAST Score<br>Reduction        | -               | -                                 | Significant[5]                             | -       | 0.0416[6]                                   |
| HbA1c<br>Reduction             | -               | Significant[5]                    | Significant[7]                             | -       | Statistically Significant[5]                |

Table 2: MBX-2982 Phase 1 Trial Results in Pre-diabetics

| Endpoint                                             | MBX-2982 (25-600mg)                | Placebo |
|------------------------------------------------------|------------------------------------|---------|
| Glucose Excursion Reduction (Mixed Meal)             | 34% to 51% reduction[9]            | -       |
| Glucose Excursion Reduction (Oral Glucose Challenge) | Similar decreases to mixed meal[9] | -       |

Table 3: DS-8500a Phase 2b Trial Results in Type 2 Diabetes (12 Weeks)



| Endpoint                                        | DS-8500a<br>25mg   | DS-8500a<br>50mg                    | DS-8500a<br>75mg                    | Placebo | p-value (vs.<br>Placebo)                                                  |
|-------------------------------------------------|--------------------|-------------------------------------|-------------------------------------|---------|---------------------------------------------------------------------------|
| Change in<br>HbA1c from<br>Baseline             | -0.23%[12]<br>[13] | -0.37%[12]<br>[13]                  | -0.44%[12]<br>[13]                  | -       | 0.0173<br>(25mg) /<br>0.0001<br>(50mg) /<br><0.0001<br>(75mg)[12]<br>[13] |
| Fasting Plasma Glucose (FPG)                    | -                  | Significant Reduction[12]           | Significant Reduction[12]           | -       | -                                                                         |
| 2-hour<br>Postprandial<br>Glucose (2hr-<br>PPG) | -                  | Significant Reduction[12]           | Significant Reduction[12]           | -       | -                                                                         |
| Total<br>Cholesterol                            | -                  | Significant Reduction[12] [13]      | Significant Reduction[12] [13]      | -       | -                                                                         |
| LDL-<br>Cholesterol                             | -                  | Significant Reduction[12] [13]      | Significant Reduction[12] [13]      | -       | -                                                                         |
| Triglycerides                                   | -                  | Significant Reduction[12] [13]      | Significant Reduction[12] [13]      | -       | -                                                                         |
| HDL-<br>Cholesterol                             | -                  | Significant<br>Increase[12]<br>[13] | Significant<br>Increase[12]<br>[13] | -       | -                                                                         |

## **Experimental Protocols**

A general overview of the experimental protocols for the key clinical trials is provided below.



### DA-1241 Phase 2a MASH Trial

- Study Design: A 16-week, multicenter, randomized, double-blind, placebo-controlled trial.[4]
- Participants: 109 subjects with presumed MASH.
- Intervention:
  - Part 1: DA-1241 (50mg or 100mg) or placebo, once daily.[18]
  - Part 2: DA-1241 (100mg) in combination with sitagliptin (100mg) or placebo, once daily.
- Primary Endpoint: Change in ALT levels from baseline to 16 weeks.
- Secondary Endpoints: Changes in other liver enzymes (AST, GGT), CAP score, FAST score, and HbA1c.[5][6]

### DS-8500a Phase 2b Type 2 Diabetes Trial

- Study Design: A 12-week, randomized, double-blind, parallel-group comparison study.[12]
   [13]
- Participants: Japanese patients with type 2 diabetes and HbA1c between ≥ 7.0% and <</li>
   10.0%.[12][13]
- Intervention: Placebo, DS-8500a (25, 50, or 75 mg), or sitagliptin 50 mg, once daily for 12 weeks.[12][13]
- Primary Efficacy Endpoint: Change in HbA1c from baseline to week 12.[12][13]
- Secondary Endpoints: Changes in fasting plasma glucose (FPG), glucose AUC during a
  meal tolerance test, 2-hour postprandial glucose (2hr-PPG), and lipid parameters.[12][13]

# Signaling Pathways and Experimental Workflows GPR119 Signaling Pathway



Activation of GPR119 by an agonist initiates a signaling cascade that leads to the release of insulin and incretin hormones. The diagram below illustrates this pathway.



Click to download full resolution via product page

Caption: GPR119 agonist signaling pathway leading to insulin and GLP-1 secretion.

### **Clinical Trial Workflow**

The following diagram outlines a typical workflow for a Phase 2 clinical trial of a GPR119 agonist.





Click to download full resolution via product page

Caption: Generalized workflow for a Phase 2 clinical trial of a GPR119 agonist.



## **Comparative Overview of GPR119 Agonists**

This diagram provides a logical relationship overview of the GPR119 agonists discussed.



Click to download full resolution via product page

Caption: Comparative overview of the development status and primary indication of key GPR119 agonists.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR119 agonists for the treatment of type 2 diabetes PubMed [pubmed.ncbi.nlm.nih.gov]

### Validation & Comparative





- 3. G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. investing.com [investing.com]
- 5. MetaVia reports results from Phase 2a clinical trial of DA-1241 | Nasdaq [nasdaq.com]
- 6. MetaVia Announces Positive Top-Line Results From Its Phase 2a Clinical Trial of DA-1241 in Patients with Presumed MASH | MetaVia Inc. [ir.metaviatx.com]
- 7. trial.medpath.com [trial.medpath.com]
- 8. MetaVia Announces Positive Top-Line Results From Its Phase 2a Clinical Trial of DA-1241 in Patients with Presumed MASH | MetaVia Inc. [ir.metaviatx.com]
- 9. Metabolex, Inc. Announces Positive Phase 1 Clinical Trial Results of MBX-2982 -BioSpace [biospace.com]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease PMC [pmc.ncbi.nlm.nih.gov]
- 16. Parameterization of the GPR119 Receptor Agonist AR231453 PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stimulating β-cell replication and improving islet graft function by AR231453, A GPR119 agonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. trial.medpath.com [trial.medpath.com]
- To cite this document: BenchChem. [GPR119 Agonists in the Clinical Arena: A Comparative Analysis Featuring DA-1241]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605608#meta-analysis-of-clinical-trial-data-for-gpr119-agonists-including-da-1241]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com